molecular formula C21H12N2O6 B2613160 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate CAS No. 622366-26-1

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate

Cat. No.: B2613160
CAS No.: 622366-26-1
M. Wt: 388.335
InChI Key: BXWUKKKMCNRUTI-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran ring, a pyridine moiety, and a nitrobenzoate ester group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinecarboxaldehyde with 2,3-dihydrobenzofuran-3-one under basic conditions to form the intermediate (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran. This intermediate is then esterified with 3-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzofuran moiety, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with various biological targets suggests its use in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications in the production of high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-oxo-2-(pyridin-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate
  • (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate
  • (Z)-3-oxo-2-(quinolin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate

Uniqueness

What sets (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. The position of the pyridine ring and the nitrobenzoate ester group play a crucial role in its reactivity and interaction with biological targets, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O6/c24-20-17-7-6-16(28-21(25)14-4-1-5-15(10-14)23(26)27)11-18(17)29-19(20)9-13-3-2-8-22-12-13/h1-12H/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWUKKKMCNRUTI-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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